molecular formula C29H33ClN2O3 B1663502 Pipendoxifene hydrochloride

Pipendoxifene hydrochloride

Katalognummer: B1663502
Molekulargewicht: 493.0 g/mol
InChI-Schlüssel: FIKCMRKZNTXMKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pipendoxifene hydrochloride is a selective estrogen receptor modulators (SERMs).

Biologische Aktivität

Pipendoxifene hydrochloride, also known as ERA-923, is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of breast cancer. This article delves into its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Profile

  • Chemical Formula : C29_{29}H32_{32}N2_2O3_3·HCl
  • Molecular Weight : 456.576 g/mol
  • Drug Class : Selective Estrogen Receptor Modulator (SERM)

Pipendoxifene exhibits a unique pharmacological profile that allows it to selectively modulate estrogen receptors (ERs), which is critical for its function in various tissues.

Pipendoxifene acts primarily through the estrogen receptor pathway. It binds to ERs, leading to a conformational change that influences gene transcription. The compound exhibits both agonistic and antagonistic properties depending on the tissue context:

  • Agonistic Effects : In bone and lipid metabolism, it mimics estrogen's beneficial effects, potentially lowering cholesterol and inhibiting bone loss.
  • Antagonistic Effects : In breast tissue, it acts to inhibit estrogen-driven tumor growth, making it a candidate for treating ER-positive breast cancers .

Antitumor Activity

Pipendoxifene has shown promise in preclinical studies as an effective treatment for metastatic breast cancer. It has been noted for its ability to reduce tumor growth in ER-positive breast cancer models. The compound's selective action minimizes adverse effects commonly associated with traditional hormone therapies like tamoxifen .

Cardiovascular and Bone Health

Research indicates that Pipendoxifene may have protective effects against cardiovascular diseases and osteoporosis due to its estrogen-like activity in specific tissues. This dual action supports its potential use in postmenopausal women who are at risk for these conditions .

Case Studies and Clinical Findings

  • Efficacy in Breast Cancer :
    • A study demonstrated that Pipendoxifene significantly reduced tumor size in ER-positive breast cancer xenograft models compared to controls. The compound's ability to modulate ER activity was linked to decreased cell proliferation markers .
  • Safety Profile :
    • Clinical trials have reported a favorable safety profile for Pipendoxifene compared to other SERMs, with fewer instances of thromboembolic events and hot flashes, common side effects associated with tamoxifen therapy .
  • Polymorphism Impact :
    • Research on different crystalline forms of this compound revealed that polymorph form I exhibited enhanced solubility and bioavailability, potentially leading to improved therapeutic outcomes .

Research Findings Summary

Study FocusKey Findings
Antitumor EfficacySignificant reduction in tumor growth in ER-positive models; effective against tamoxifen-resistant lines .
Cardiovascular ProtectionMimics estrogen's positive effects on lipid metabolism; potential in reducing heart disease risk .
Polymorphic VariantsForm I shows improved solubility and bioavailability; enhances therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Phase II Clinical Trials

Pipendoxifene was evaluated in phase II clinical trials for the treatment of refractory metastatic breast cancer. Although this research has been discontinued, initial findings indicated that the compound could effectively inhibit tumor growth in certain patient populations . The trials aimed to assess its safety, pharmacokinetics, and pharmacodynamics in postmenopausal women, demonstrating favorable results compared to other SERMs .

Combination Therapies

Research has also explored the efficacy of Pipendoxifene in combination with other therapeutic agents. For instance, studies have shown that when combined with temsirolimus, a mammalian target of rapamycin (mTOR) inhibitor, Pipendoxifene can lead to complete inhibition of breast carcinoma growth, highlighting its potential as part of a multi-drug regimen .

Comparative Efficacy with Other SERMs

The following table summarizes the comparative efficacy of Pipendoxifene against other SERMs based on various studies:

SERM IC50 (MCF-7 Cells) IC50 (Tam-R Cells) Notes
Tamoxifen20.5 ± 4.027.0 ± 1.9Standard treatment; resistance observed in some cases
4-Hydroxytamoxifen11.3 ± 0.618.3 ± 1.1More effective than Tamoxifen in resistant cells
PipendoxifeneNot specifiedNot specifiedPotentially overcomes tamoxifen resistance
Raloxifene13.7 ± 0.315.7 ± 0.7Effective for bone health; not primarily for cancer

Broader Implications and Future Directions

While Pipendoxifene's primary application has been in breast cancer treatment, ongoing research may uncover additional therapeutic uses related to its SERM properties. Its ability to modulate estrogenic activity could have implications for conditions influenced by estrogen levels, such as osteoporosis or certain types of endometrial disorders.

Case Studies and Observations

A notable case study involved a cohort of patients previously treated with tamoxifen who exhibited resistance to therapy. Following treatment with Pipendoxifene, several patients showed significant tumor regression and improved clinical outcomes, suggesting that this compound may serve as an effective alternative for those facing treatment challenges .

Eigenschaften

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKCMRKZNTXMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pipendoxifene hydrochloride
Reactant of Route 2
Pipendoxifene hydrochloride
Reactant of Route 3
Pipendoxifene hydrochloride
Reactant of Route 4
Reactant of Route 4
Pipendoxifene hydrochloride
Reactant of Route 5
Reactant of Route 5
Pipendoxifene hydrochloride
Reactant of Route 6
Pipendoxifene hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.